molecular formula C16H19NOSi B15064356 N-Phenyl-2-(trimethylsilyl)benzamide CAS No. 17922-30-4

N-Phenyl-2-(trimethylsilyl)benzamide

Katalognummer: B15064356
CAS-Nummer: 17922-30-4
Molekulargewicht: 269.41 g/mol
InChI-Schlüssel: QWWHOYWLDSMJPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Phenyl-2-(trimethylsilyl)benzamide is an organic compound that belongs to the class of benzamides. It is characterized by the presence of a phenyl group attached to the nitrogen atom and a trimethylsilyl group attached to the benzamide structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-(trimethylsilyl)benzamide typically involves the reaction of N-phenylbenzamide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

[ \text{N-Phenylbenzamide} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-Phenyl-2-(trimethylsilyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, alkoxides, or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-Phenyl-2-(trimethylsilyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Phenyl-2-(trimethylsilyl)benzamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. The phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-Phenylbenzamide: Lacks the trimethylsilyl group, resulting in different reactivity and properties.

    N-Phenyl-2-(trimethylsilyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-Phenyl-2-(trimethylsilyl)benzenesulfonamide: Contains a sulfonamide group, leading to different chemical behavior.

Uniqueness

N-Phenyl-2-(trimethylsilyl)benzamide is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct reactivity and properties. The trimethylsilyl group can protect the amide nitrogen, making the compound more stable under certain conditions. This combination of features makes it a valuable compound in various research and industrial applications.

Eigenschaften

CAS-Nummer

17922-30-4

Molekularformel

C16H19NOSi

Molekulargewicht

269.41 g/mol

IUPAC-Name

N-phenyl-2-trimethylsilylbenzamide

InChI

InChI=1S/C16H19NOSi/c1-19(2,3)15-12-8-7-11-14(15)16(18)17-13-9-5-4-6-10-13/h4-12H,1-3H3,(H,17,18)

InChI-Schlüssel

QWWHOYWLDSMJPQ-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=CC=CC=C1C(=O)NC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.